molecular formula C16H22N4O9 B561889 [N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide CAS No. 1185102-85-5

[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide

Cat. No.: B561889
CAS No.: 1185102-85-5
M. Wt: 414.371
InChI Key: PFNWAIQNRXJGKZ-UHFFFAOYSA-N
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Description

“[N-(2-Maleimidoethyl]ethylenediamine-N,N,N’,N’-tetraacetic Acid, Monoamide” is a chemical compound with the molecular formula C16H22N4O9 . It is used for research purposes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 414.37 . Other properties such as melting point, boiling point, and solubility could not be found in the available resources.

Scientific Research Applications

EDTA Chelation Therapy in Vascular Disease

Ethylenediamine tetraacetic acid (EDTA) chelation therapy has been utilized for decades in the treatment of vascular disease. It serves as a therapeutic option, either alone or in combination with other treatments, for managing vascular diseases. This approach leverages the chelating capabilities of EDTA to remove heavy metals and calcium deposits from the arteries, potentially improving vascular health and function. Studies highlight its value in therapy, suggesting a historic review and current evidence support its effectiveness and propose potential mechanisms of action. The use of EDTA in these contexts underscores the broader applications of chelating agents in medicine, particularly for vascular health improvement (Chappell & Janson, 1996).

Biofilm Disruption and Prevention of Catheter-Related Bloodstream Infections

The role of chelators, including EDTA, extends into the prevention of biofilm formation and catheter-related bloodstream infections. Metallic cations are essential for microbial adherence and biofilm formation, leading to bacterial growth and infection risks. High-affinity metal-binding chelators like EDTA can inhibit microbial growth by disrupting surface adherence and preventing biofilm production. Clinical applications have demonstrated that EDTA, when used as a component of antimicrobial catheter lock solutions, is effective in preventing and treating catheter-related bloodstream infections, offering an innovative alternative to traditional heparin lock solutions (Raad et al., 2008).

Heterocyclic Systems in Organic Synthesis

N-substituted maleimides, including derivatives of ethylenediamine tetraacetic acid monoamide, play a critical role in the creation of biologically active compounds with hydrogenated heterocyclic systems. These molecules participate in various chemical reactions such as Diels-Alder/retro-Diels-Alder reactions, Michael additions, and co-polymerization processes. The recyclization of N-substituted maleimides with various nucleophiles demonstrates the significant structural diversity and potential in synthesizing compounds with pharmaceutical activities. This underscores the utility of such chelating agents in the broad field of organic synthesis and drug development (Vandyshev & Shikhaliev, 2022).

Properties

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O9/c21-11(17-3-4-20-12(22)1-2-13(20)23)7-18(8-14(24)25)5-6-19(9-15(26)27)10-16(28)29/h1-2H,3-10H2,(H,17,21)(H,24,25)(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNWAIQNRXJGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652621
Record name 2,2'-({2-[(Carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}azanediyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185102-85-5
Record name 2,2'-({2-[(Carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}azanediyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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